molecular formula C14H21ClS2 B1371290 3,5-Bis(tert-butylthio)-1-chlorobenzene CAS No. 260968-02-3

3,5-Bis(tert-butylthio)-1-chlorobenzene

Cat. No. B1371290
M. Wt: 288.9 g/mol
InChI Key: QVEUHOXOWGXTJG-UHFFFAOYSA-N
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Description

“3,5-Bis(tert-butylthio)-1-chlorobenzene” is likely a chlorinated benzene derivative with two tert-butylthio groups attached at the 3rd and 5th positions of the benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of 1,3-dichlorobenzene with tert-butylthiol in the presence of a base .


Molecular Structure Analysis

The molecular structure of “3,5-Bis(tert-butylthio)-1-chlorobenzene” would consist of a benzene ring with chlorine attached at one position and tert-butylthio groups attached at two other positions .


Chemical Reactions Analysis

As a chlorinated aromatic compound, “3,5-Bis(tert-butylthio)-1-chlorobenzene” could potentially undergo reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,5-Bis(tert-butylthio)-1-chlorobenzene” would be influenced by the presence of the chlorine and tert-butylthio groups. These groups could affect properties such as solubility, boiling point, and reactivity .

Scientific Research Applications

  • Ligand Synthesis and Coordination Chemistry : Tetraarylphenyls, structurally similar to 3,5-Bis(tert-butylthio)-1-chlorobenzene, have been investigated as sterically demanding ligands for the synthesis of compounds with low-coordinate phosphorus centers. These compounds are significant for preparing materials with novel phosphorus-containing structures, offering potential in coordination chemistry and material science (Shah, Concolino, Rheingold, & Protasiewicz, 2000).

  • Electrochemistry and Photoelectron Spectroscopy : Compounds derived from 3,5-Bis(tert-butylthio)-1-chlorobenzene, such as 3,6-bis(perfluoroalkyl)-1,2-dithiins, have been synthesized to study the effects of electron-withdrawing groups on ionization and oxidation potentials. These studies are crucial for understanding the electronic properties of these compounds, which is essential in electrochemistry and spectroscopy research (Lorance, Glass, Block, & Li, 2003).

  • Photovoltaic and Photophysical Properties : Derivatives of 3,5-Bis(tert-butylthio)-1-chlorobenzene have been explored in the context of photovoltaic performance. For instance, polythiophene derivatives containing similar structures have been used as electron donors in solar cells, demonstrating their potential in renewable energy technologies (Güneş, Baran, Gunbas, Ozyurt, Fuchsbauer, Sariciftci, & Toppare, 2008).

  • Organic Synthesis and Catalysis : The tert-butylthio group, a component of 3,5-Bis(tert-butylthio)-1-chlorobenzene, is frequently used in the synthesis of complex organic molecules. For example, its use in the synthesis of bis(tert-butylsulfonyl)acetylene demonstrates its role as a reactive dienophile in organic synthesis, contributing to the development of novel synthetic methodologies (Riera, Martí, Moyano, Pericàs, & Santamaria, 1990).

  • Development of Polymer Materials : The structural features of 3,5-Bis(tert-butylthio)-1-chlorobenzene and its derivatives have been utilized in the development of processable and multichromic polymers. These materials are significant for their potential applications in electronics and material science (Ozyurt, Gunbas, Durmus, & Toppare, 2008).

Safety And Hazards

Like many chlorinated aromatic compounds, “3,5-Bis(tert-butylthio)-1-chlorobenzene” could potentially pose hazards such as skin and eye irritation, and should be handled with appropriate safety precautions .

Future Directions

The future directions for the study and use of “3,5-Bis(tert-butylthio)-1-chlorobenzene” would depend on its potential applications. It could be of interest in the synthesis of other chemical compounds .

properties

IUPAC Name

1,3-bis(tert-butylsulfanyl)-5-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClS2/c1-13(2,3)16-11-7-10(15)8-12(9-11)17-14(4,5)6/h7-9H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVEUHOXOWGXTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC(=CC(=C1)Cl)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626971
Record name 1,3-Bis(tert-butylsulfanyl)-5-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(tert-butylthio)-1-chlorobenzene

CAS RN

260968-02-3
Record name 1,3-Bis(tert-butylsulfanyl)-5-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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